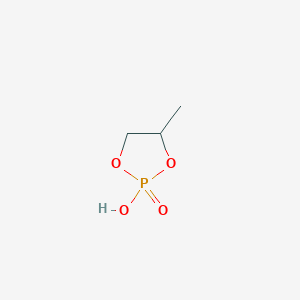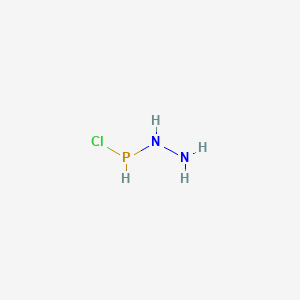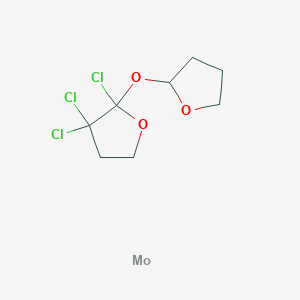
Potassium ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ethyl carbonate is an organometallic compound with the chemical formula C₃H₅KO₃. It is a potassium salt of ethyl carbonic acid and is known for its use as a reagent in organic synthesis. This compound is typically a white crystalline solid that is soluble in water and other polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium ethyl carbonate can be synthesized through the reaction of potassium hydroxide with ethyl chloroformate. The reaction proceeds as follows:
KOH+C₂H₅OCOCl→C₃H₅KO₃+HCl
This reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of this compound involves the reaction of potassium carbonate with ethyl alcohol in the presence of carbon dioxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Potassium ethyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with halides to form ethyl esters and potassium halides.
Carboxylation Reactions: It can be used to carboxylate phenols and naphthols, forming hydroxybenzoic and hydroxynaphthoic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides such as ethyl iodide or ethyl bromide.
Carboxylation Reactions: Often carried out in the presence of carbon dioxide and under specific temperature and pressure conditions.
Major Products:
Substitution Reactions: Ethyl esters and potassium halides.
Carboxylation Reactions: Hydroxybenzoic and hydroxynaphthoic acids.
Aplicaciones Científicas De Investigación
Potassium ethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the carboxylation of phenols and naphthols.
Biology: Utilized in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: Employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium ethyl carbonate involves its ability to act as a nucleophile in substitution reactions and as a carboxylating agent in carboxylation reactions. In substitution reactions, the ethyl carbonate anion attacks the electrophilic carbon of the halide, leading to the formation of ethyl esters. In carboxylation reactions, the compound reacts with carbon dioxide to form carboxylated products.
Comparación Con Compuestos Similares
Sodium Ethyl Carbonate: Similar in structure and reactivity but uses sodium instead of potassium.
Potassium Methyl Carbonate: Similar but with a methyl group instead of an ethyl group.
Potassium Propyl Carbonate: Similar but with a propyl group instead of an ethyl group.
Uniqueness: Potassium ethyl carbonate is unique due to its specific reactivity and solubility properties, making it particularly useful in certain organic synthesis reactions where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C3H5KO3 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
potassium;ethyl carbonate |
InChI |
InChI=1S/C3H6O3.K/c1-2-6-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
Clave InChI |
WVCAATDGXHFREC-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)







![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)


![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)

